1-(2-Methoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]urea
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Overview
Description
1-(2-Methoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]urea is an organic compound characterized by the presence of methoxyphenyl groups attached to a urea backbone
Preparation Methods
The synthesis of 1-(2-Methoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]urea typically involves the reaction of 2-methoxyphenyl isocyanate with 2-(4-methoxyphenyl)ethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired urea linkage. Industrial production methods may involve optimization of reaction parameters such as temperature, solvent, and catalyst to achieve high yields and purity .
Chemical Reactions Analysis
1-(2-Methoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and temperature control. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(2-Methoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]urea has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the protection and deprotection of amine groups.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Methoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]urea involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or disrupt cellular processes by binding to specific proteins. The pathways involved can include oxidative stress induction, membrane integrity disruption, and interference with metabolic cycles .
Properties
IUPAC Name |
1-(2-methoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-21-14-9-7-13(8-10-14)11-12-18-17(20)19-15-5-3-4-6-16(15)22-2/h3-10H,11-12H2,1-2H3,(H2,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHUCMLZZLIYXNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)NC2=CC=CC=C2OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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